molecular formula C12H11FN2OS B7528929 N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide

N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide

Cat. No. B7528929
M. Wt: 250.29 g/mol
InChI Key: SSLLSDRWWOUUIA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide, also known as FMTH, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FMTH is a heterocyclic compound that contains a thiophene ring, a fluorophenyl group, and a carbohydrazide moiety. This compound has shown promising results in various research areas, including cancer treatment, neuroprotection, and antimicrobial activity.

Mechanism of Action

The mechanism of action of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has been shown to have low toxicity in vitro and in vivo studies. It does not exhibit any significant adverse effects on normal cells or tissues.

Advantages and Limitations for Lab Experiments

N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits good solubility in various solvents. However, one limitation is that it has poor bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide research. One area of interest is the development of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide derivatives with improved bioavailability and potency. Another area of interest is the investigation of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide's potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide and its potential use in other research areas, such as inflammation and autoimmune diseases.

Synthesis Methods

The synthesis of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide involves the reaction of 4-fluoroacetophenone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide. This method has been optimized to produce high yields of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide with good purity.

Scientific Research Applications

N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide also induces apoptosis (programmed cell death) in cancer cells, making it a promising candidate for chemotherapy.
In addition to cancer treatment, N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has also shown neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8-2-7-11(17-8)12(16)15-14-10-5-3-9(13)4-6-10/h2-7,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLLSDRWWOUUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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